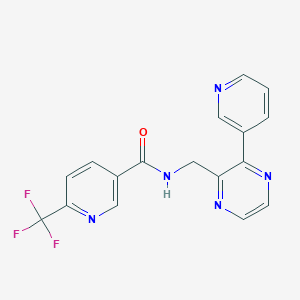

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a combination of pyridine, pyrazine, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazine ring followed by the introduction of the pyridine and nicotinamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to streamline the synthesis and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral pH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the prominent applications of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is in the field of oncology. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications on the pyridine and pyrazine rings can enhance the compound's ability to bind to cancer-related targets, leading to increased efficacy against various cancer cell lines .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against human rhinovirus, which is a significant contributor to respiratory infections. The pyridazine heterocycle present in the structure has been associated with the inhibition of viral replication by interfering with viral capsid assembly. This mechanism has been explored in several studies, demonstrating the potential of this compound as a lead for developing antiviral agents .

Neurological Applications

This compound may also play a role in neurological disorders. Research indicates that compounds with similar scaffolds exhibit neuroprotective effects and can modulate neurotransmitter systems. This suggests that further exploration could lead to new treatments for conditions such as Alzheimer's disease or Parkinson's disease, where modulation of neurotransmitter activity is crucial .

Inhibitors of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of phosphodiesterase enzymes, which are critical in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses that are beneficial in various therapeutic contexts, including cardiovascular diseases and erectile dysfunction .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various studies have focused on modifying different parts of the molecule to enhance its potency and selectivity for target receptors or enzymes. These modifications include altering substituents on the pyridine and pyrazine rings, which can significantly impact the compound's biological activity and pharmacokinetics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of derivatives based on this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antiviral Mechanism

Research into the antiviral properties demonstrated that compounds similar to this compound could effectively inhibit human rhinovirus replication in vitro. The mechanism was linked to interference with viral capsid formation, suggesting a novel approach for antiviral drug development .

Mecanismo De Acción

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinamide derivatives: Compounds with similar nicotinamide structures but different substituents.

Pyrazine derivatives: Compounds featuring the pyrazine ring with various functional groups.

Pyridine derivatives: Molecules containing the pyridine ring with different substituents.

Uniqueness

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Actividad Biológica

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance pharmacological properties by increasing lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes key findings related to its anticancer efficacy:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 0.079 | PARP1 inhibition | |

| A549 | 0.003 | DNA damage response | |

| HeLa | 0.050 | Apoptosis induction |

Case Study: PARP1 Inhibition

In a study investigating synthetic lethality in cancer therapy, this compound demonstrated potent inhibition of PARP1, a key enzyme involved in DNA repair mechanisms. The compound's selectivity for PARP1 over PARP2 was noted as particularly advantageous for targeting BRCA-deficient tumors, suggesting its utility in precision oncology approaches .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research indicates that it possesses significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The following table presents findings from antimicrobial assays:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| MRSA | 0.5 µg/mL | Bactericidal |

| Escherichia coli | 1.0 µg/mL | Bacteriostatic |

| Bacillus subtilis | 0.25 µg/mL | Bactericidal |

The antimicrobial mechanism appears to involve the inhibition of phosphopantetheinyl transferases (PPTases), crucial for bacterial cell viability. This selective inhibition allows for effective bacterial growth suppression without significant cytotoxicity to human cells .

Conclusion and Future Directions

This compound represents a promising candidate in the development of novel therapeutic agents targeting both cancer and bacterial infections. Its dual activity highlights its potential as a lead compound for further optimization and clinical development.

Future research should focus on:

- In vivo studies to assess pharmacokinetics and toxicity.

- Mechanistic studies to elucidate the pathways involved in its anticancer and antimicrobial effects.

- Structure-activity relationship (SAR) analyses to refine its efficacy and selectivity profiles.

Propiedades

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N5O/c18-17(19,20)14-4-3-12(9-24-14)16(26)25-10-13-15(23-7-6-22-13)11-2-1-5-21-8-11/h1-9H,10H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJXUSYZMIPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.